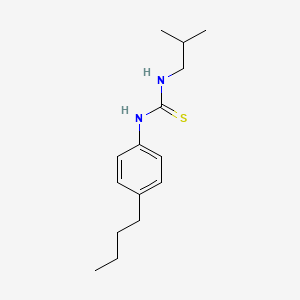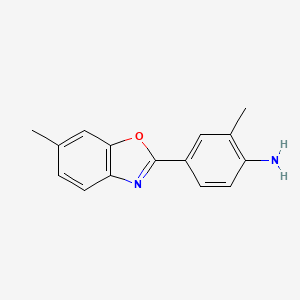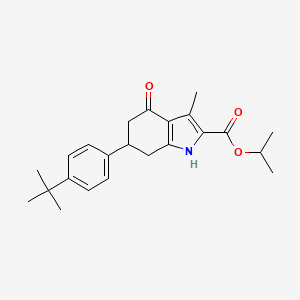
N-(4-butylphenyl)-N'-isobutylthiourea
説明
"N-(4-butylphenyl)-N'-isobutylthiourea" is a thiourea derivative, a class of compounds known for their diverse chemical and physical properties. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) and are widely studied for their applications in various fields.
Synthesis AnalysisThe synthesis of thiourea derivatives generally involves the reaction of isothiocyanates with amines. For example, N-4-(bromobutanoyl)-N’-(o-, m- and p-tolyl)thioureas were synthesized by reacting 4-bromobutanoylisothiocyanate with toludine isomers (Abosadiya et al., 2015). Similar methodologies could be adapted for synthesizing "N-(4-butylphenyl)-N'-isobutylthiourea."
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be elucidated using techniques like X-ray crystallography. The structure often reveals interesting features like hydrogen bonding and molecular configurations. For instance, X-ray studies of certain thiourea derivatives have shown that they crystallize in specific systems and adopt configurations based on intramolecular hydrogen bonding (Abosadiya et al., 2015).
科学的研究の応用
Pharmacoproteomics of 4-Phenylbutyrate-treated Cystic Fibrosis Cells
4-Phenylbutyrate (4-PBA), a derivative related to N-(4-butylphenyl)-N'-isobutylthiourea, has shown potential in treating cystic fibrosis. Proteome profiling of cystic fibrosis bronchial epithelial cells treated with 4-PBA identified butyrate-responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules. These findings suggest a role in ameliorating the chloride transport defect in cystic fibrosis cells (Singh et al., 2006).
Thiourea Derivatives as Enzyme Inhibitors and Mercury Sensors
Unsymmetrical thiourea derivatives, related to N-(4-butylphenyl)-N'-isobutylthiourea, have demonstrated potential as enzyme inhibitors and mercury sensors. These compounds showed significant anti-cholinesterase activity and sensitivity in spectrofluorimetric detection of mercury (Rahman et al., 2021).
Sodium 4-Phenylbutyrate in Cystic Fibrosis Treatment
Sodium 4-phenylbutyrate, a related compound, has been studied for its role in cystic fibrosis treatment. It demonstrated the ability to induce epithelial CFTR function in vivo, suggesting potential therapeutic effects for cystic fibrosis patients (Rubenstein & Zeitlin, 1998).
Aromatase Inhibitors in Cancer Treatment
Thiourea derivatives, including those similar to N-(4-butylphenyl)-N'-isobutylthiourea, have been explored as aromatase inhibitors for treating hormone-dependent breast cancer. These compounds have shown stronger inhibition of estrogen biosynthesis compared to existing treatments, indicating potential therapeutic value (Hartmann & Batzl, 1986).
Sodium 4-Phenylbutyrate in Cerebral Ischemic Injury
Sodium 4-phenylbutyrate has exhibited neuroprotective effects against cerebral ischemic injury. Its mechanism involves inhibiting endoplasmic reticulum (ER) stress-mediated apoptosis and inflammation, suggesting a novel approach for stroke treatment (Qi et al., 2004).
Kinetics of Butyl Isobutyrate Synthesis
The synthesis of butyl isobutyrate, involving isobutyric acid, a component structurally related to N-(4-butylphenyl)-N'-isobutylthiourea, has been studied for applications in the flavor industry. The research focused on the kinetics and mechanism of the reaction using lipases, which could be relevant for industrial synthesis processes (Yadav & Lathi, 2003).
Cancer Chemoprevention Agents Evaluation
Compounds including 4-phenylbutyrate derivatives have been evaluated for their chemopreventive activity in various animal tumor models. These studies provide insights into the potential application of these compounds in preventing different types of cancer (Boone et al., 1990).
特性
IUPAC Name |
1-(4-butylphenyl)-3-(2-methylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-4-5-6-13-7-9-14(10-8-13)17-15(18)16-11-12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJJPZLXWYUERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-(2-methylpropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)

![methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4627771.png)
![2-(4-fluorophenyl)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B4627774.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)

![(2-{[5-{[(2,4-dimethylphenyl)amino]carbonyl}-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4627816.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B4627819.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4627824.png)
![4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4627833.png)

![2-{[2-(4-methoxyphenoxy)ethyl]thio}pyrimidine](/img/structure/B4627846.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4627860.png)